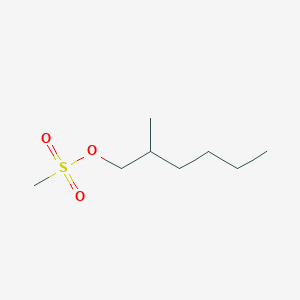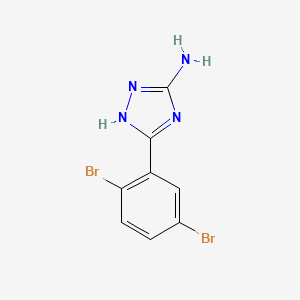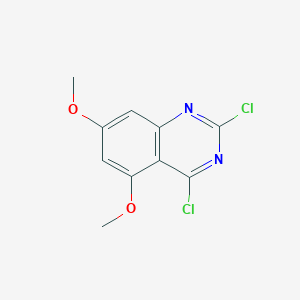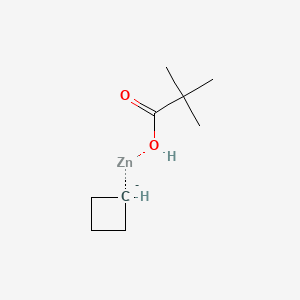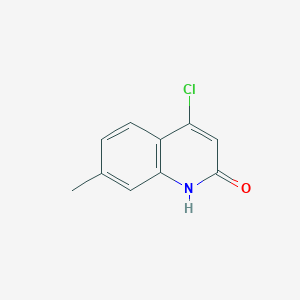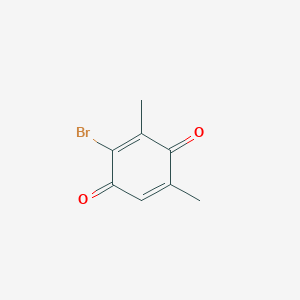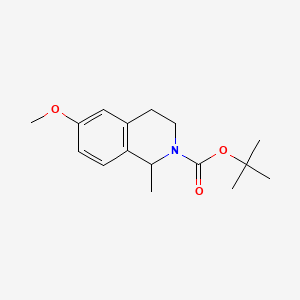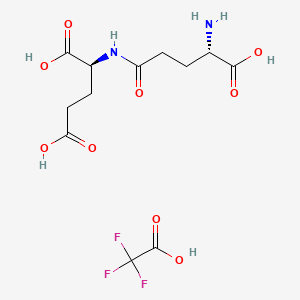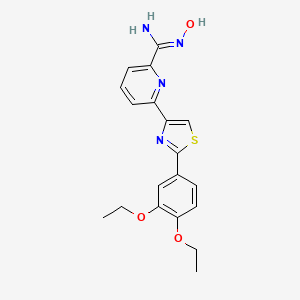![molecular formula C7H5ClN2O B13659233 3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
3-Chloroimidazo[1,2-a]pyridin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H5ClN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridin-5-ol typically involves the cyclization of 2-aminopyridine with α-haloketones. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Chloroimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines.
科学的研究の応用
3-Chloroimidazo[1,2-a]pyridin-5-ol and its derivatives have significant applications in scientific research, particularly in:
Medicinal Chemistry: Used as a scaffold for developing drugs with potential activity against tuberculosis (TB), including multidrug-resistant and extensively drug-resistant strains.
Biological Research: Investigated for its interactions with various biological targets and pathways.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against TB by inhibiting key enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
3-Bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials and used in various chemical reactions.
Uniqueness
3-Chloroimidazo[1,2-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
3-chloro-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H |
InChIキー |
RLINOCAPBFXVOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N2C(=C1)NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
